molecular formula C23H17N3O2S B4154182 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile CAS No. 754196-68-4

4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B4154182
CAS No.: 754196-68-4
M. Wt: 399.5 g/mol
InChI Key: LZSUDYDUCNOPHB-UHFFFAOYSA-N
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Description

4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile is a quinazolinone derivative featuring a 4-methoxyphenyl substituent at position 3 and a benzonitrile group linked via a sulfanyl-methyl bridge. Quinazolinones are heterocyclic compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties .

Properties

IUPAC Name

4-[[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-28-19-12-10-18(11-13-19)26-22(27)20-4-2-3-5-21(20)25-23(26)29-15-17-8-6-16(14-24)7-9-17/h2-13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSUDYDUCNOPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754196-68-4
Record name 4-(((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ME)BENZONITRILE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of the hydrogen atom on the quinazolinone core with a methoxyphenyl group using electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound under suitable conditions.

    Benzonitrile Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that quinazoline derivatives, including compounds similar to 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile, exhibit significant antitumor properties. A study highlighted that derivatives of 4(3H)-quinazolinone demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

2. Antiviral Properties
Quinazoline derivatives have also been investigated for their antiviral activities. A case study on related compounds showed promising results against respiratory viruses, indicating that this class of compounds could be developed further for antiviral drug design .

3. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes such as carbonic anhydrases, which are implicated in various diseases including cancer and glaucoma. S-substituted quinazolinones have been reported to show selective inhibition which could lead to therapeutic applications .

Pharmacological Studies

Case Study: Synthesis and Biological Evaluation
A recent study synthesized a series of 2-substituted quinazolinones and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit tumor growth in vitro and in vivo, with some derivatives showing IC50 values in the low micromolar range . This underscores the importance of structural modifications in enhancing biological activity.

Material Science Applications

1. Organic Electronics
The unique electronic properties of quinazoline derivatives have led to their exploration in organic electronics. Their ability to act as semiconductors makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Photovoltaic Applications
Research has indicated that incorporating quinazoline structures into photovoltaic materials can enhance light absorption and improve energy conversion efficiency. This application is particularly relevant in the development of new materials for solar energy harvesting .

Data Summary Table

Application AreaSpecific Use CasesRelevant Findings
Medicinal ChemistryAntitumor AgentsSignificant cytotoxicity against cancer cell lines
Antiviral AgentsPromising activity against respiratory viruses
Enzyme InhibitorsSelective inhibition of carbonic anhydrases
Material ScienceOrganic ElectronicsPotential use in OLEDs and photovoltaic cells
Photovoltaic MaterialsEnhanced light absorption properties

Mechanism of Action

The mechanism of action of 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity, while the benzonitrile moiety can influence its overall stability and reactivity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the quinazolinone core significantly influences melting points, solubility, and synthetic yields. highlights five analogs (compounds 40–44) with varying substituents:

Compound 3-Position Substituent Melting Point (°C) Yield (%) Synthesis Solvent
40 4-Methoxyphenyl 190–192 50 DMF/EtOH
41 Phenyl 243–246 50 DMF/H₂O
42 4-Fluorophenyl 163–166 49 DMF/EtOH
43 4-Chlorophenyl 239–241 52 DMF/H₂O
44 3-Chlorophenyl 147–150 52 DMF/EtOH

Key Observations :

  • The 4-methoxyphenyl derivative (40 ) has a moderate melting point (190–192°C), suggesting balanced crystallinity and solubility.
  • Chlorophenyl derivatives (43 , 44 ) exhibit higher yields (52%), possibly due to enhanced reactivity in nucleophilic substitution reactions .

Key Observations :

  • The 4-methoxyphenyl group in 1c confers higher COX-2 inhibition (47.1%) compared to nitro-substituted analogs, highlighting the importance of electron-donating groups for activity .
  • Despite this, 1c is less potent than celecoxib, likely due to poor solubility at higher concentrations (>50 μM) .

Anticonvulsant Potential

Quinazolinones with dibromo and substituted phenyl groups (e.g., 3-(4-(2-(6,8-dibromo-3-(substituted phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)hydrazinyl)thiazol-2-yl)-2-phenylthiazolidin-4-ones) show anticonvulsant activity at 30 mg/kg .

Commercial Availability and Derivatives

Screening libraries include analogs like K292-0791 (thieno[3,2-d]pyrimidin core) and K284-6843 (morpholine-substituted quinazolinone), which prioritize solubility and bioavailability through heterocyclic modifications .

Biological Activity

The compound 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O3C_{24}H_{22}N_{4}O_{3} with a molecular weight of 414.5 g/mol. The structure includes a quinazoline core substituted with a methoxyphenyl group and a sulfanyl methyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H22N4O3
Molecular Weight414.5 g/mol
IUPAC Name1-[(4-methoxyphenyl)methyl]-1-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-3-phenylurea
SynonymsHMS1694J05, AKOS040828184

Anticancer Activity

Recent studies have indicated that compounds within the quinazoline family exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

In vitro assays demonstrated that certain modifications to the quinazoline structure can enhance cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effect on specific enzymes such as carbonic anhydrases (CAs). A study reported that similar thioquinazoline derivatives exhibited nanomolar inhibitory action against several hCA isoforms (I, II, IX, and XII), suggesting potential applications in treating conditions like glaucoma and edema .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced significantly by its structural components.

Key Findings in SAR:

  • Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability.
  • Sulfanyl Group : The sulfanyl moiety is crucial for enzyme binding affinity and contributes to the overall potency against target enzymes.
  • Benzonitrile Moiety : This component may play a role in increasing the compound's interaction with cellular targets.

Case Studies

  • Antitumor Efficacy : In a recent study involving xenograft models, 4-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile was administered to mice bearing tumor xenografts. Results indicated a significant reduction in tumor volume compared to control groups, with minimal toxicity observed in normal tissues .
  • Inhibition of Carbonic Anhydrases : Another investigation focused on the inhibition of carbonic anhydrases by thioquinazolines related to this compound. The study found that these derivatives inhibited CA activity with IC50 values in the low nanomolar range, showcasing their potential as therapeutic agents for diseases linked to CA dysregulation .

Q & A

Basic Research Question

  • FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2220 cm1^{-1}, C=O at ~1680 cm1^{-1}) .
  • NMR : 1H^1H-NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8 ppm). 13C^{13}C-NMR verifies the quinazolinone carbonyl (δ ~165 ppm) .
  • UV-Vis : Monitors π→π* transitions (λ~270–310 nm) for electronic properties .
    Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

How can computational methods (e.g., DFT) enhance understanding of its molecular properties?

Advanced Research Question

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model:
    • Frontier Molecular Orbitals (FMOs) for reactivity insights .
    • Electrostatic Potential (ESP) maps to predict nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina assesses binding affinities to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .
    Validation : Align computed IR/Raman spectra with experimental data to refine force fields .

How to resolve contradictions between experimental and computational spectral data?

Advanced Research Question
Case Example : Discrepancies in UV-Vis absorption peaks may arise from solvent polarity effects or basis set limitations in DFT.
Methodology :

Repeat experiments under controlled conditions (e.g., anhydrous DMSO vs. aqueous buffer) .

Adjust computational parameters (e.g., include solvent models like PCM in DFT) .

Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) .

What strategies are effective for evaluating its biological activity?

Advanced Research Question

  • In Vitro Assays :
    • Antibacterial: MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
    • Anticancer: MTT assay on cancer cell lines (e.g., HeLa) with IC50_{50} determination .
  • SAR Development : Modify substituents (e.g., replace methoxy with halogens) and correlate bioactivity with electronic descriptors (Hammett constants) .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Storage : -20°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group .
  • Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (refer to SDS for 4-formyl-3-methoxybenzonitrile analogs) .
  • Waste Disposal : Neutralize with alkaline solutions before incineration to avoid cyanide release .

How to assess its stability under varying experimental conditions?

Advanced Research Question

  • Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N2_2 atmosphere) to identify decomposition points .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm .
  • Light Sensitivity : Expose to UV light (254 nm) and track changes by 1H^1H-NMR .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Yield Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Purification : Transition from column chromatography to recrystallization (solvent: EtOH/H2 _2O) for cost efficiency .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile
Reactant of Route 2
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4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile

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